2-[(5-CYCLOPROPYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE
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Overview
Description
2-[(5-CYCLOPROPYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE is a complex organic compound that features a triazole ring, a cyclopropyl group, and a furylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-CYCLOPROPYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The cyclopropyl and isopropyl groups are introduced through alkylation reactions, while the furylmethyl group is attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-CYCLOPROPYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an alkane.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve the triazole ring system.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(5-CYCLOPROPYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring system is known to interact with various biological targets, potentially inhibiting or modulating their activity. The cyclopropyl and isopropyl groups may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(5-CYCLOPROPYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE: This compound is unique due to its specific combination of functional groups and ring systems.
Other Triazole Derivatives: Compounds with similar triazole ring systems may have comparable biological activities but differ in their overall structure and properties.
Cyclopropyl-Containing Compounds: These compounds may share some chemical reactivity with this compound but differ in their biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[(5-cyclopropyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-10(2)19-14(11-5-6-11)17-18-15(19)22-9-13(20)16-8-12-4-3-7-21-12/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFQBWJANJAZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1SCC(=O)NCC2=CC=CO2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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